Cas no 878204-82-1 (2,6-Difluorobenzyl mercaptan)

2,6-Difluorobenzyl mercaptan Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanethiol, 2,6-difluoro-
- 2,6-DIFLUOROBENZYL MERCAPTAN
- CS-0456855
- SCHEMBL3163556
- (2,6-difluoro-phenyl)-methanethiol
- (2,6-difluorophenyl)methanethiol
- AKOS006286988
- EN300-216884
- 878204-82-1
- DKB20482
- MFCD06798019
- 2,6-Difluorobenzyl mercaptan
-
- MDL: MFCD06798019
- Inchi: InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
- InChI Key: WPLAKERHHWPZCA-UHFFFAOYSA-N
- SMILES: C1=CC(=C(CS)C(=C1)F)F
Computed Properties
- Exact Mass: 160.01582769g/mol
- Monoisotopic Mass: 160.01582769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 190.5±25.0 °C at 760 mmHg
- Flash Point: 110.4±25.9 °C
2,6-Difluorobenzyl mercaptan Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2,6-Difluorobenzyl mercaptan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T57384-100mg |
2,6-DIFLUOROBENZYL MERCAPTAN |
878204-82-1 | 100mg |
¥980.00 | 2022-12-01 | ||
Fluorochem | 024360-250mg |
2,6-Difluorobenzyl mercaptan |
878204-82-1 | 97% | 250mg |
£52.00 | 2022-03-01 | |
Apollo Scientific | PC48785-250mg |
(2,6-Difluorophenyl)methanethiol |
878204-82-1 | 250mg |
£45.00 | 2025-02-21 | ||
Ambeed | A1070666-5g |
(2,6-Difluorophenyl)methanethiol |
878204-82-1 | 95% | 5g |
$445.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1236041-1g |
(2,6-difluorophenyl)methanethiol |
878204-82-1 | 97% | 1g |
$350 | 2024-06-06 | |
Enamine | EN300-216884-1.0g |
(2,6-difluorophenyl)methanethiol |
878204-82-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
Fluorochem | 024360-1g |
2,6-Difluorobenzyl mercaptan |
878204-82-1 | 97% | 1g |
£141.00 | 2022-03-01 | |
Enamine | EN300-216884-0.05g |
(2,6-difluorophenyl)methanethiol |
878204-82-1 | 95% | 0.05g |
$35.0 | 2023-09-16 | |
Enamine | EN300-216884-5g |
(2,6-difluorophenyl)methanethiol |
878204-82-1 | 95% | 5g |
$450.0 | 2023-09-16 | |
Key Organics Ltd | PS-14524-1mg |
(2,6-Difluorophenyl)methanethiol |
878204-82-1 | >90% | 1mg |
£37.00 | 2025-02-08 |
2,6-Difluorobenzyl mercaptan Related Literature
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 2,6-Difluorobenzyl mercaptan
Recent Advances in the Application of 2,6-Difluorobenzyl Mercaptan (CAS: 878204-82-1) in Chemical Biology and Pharmaceutical Research
2,6-Difluorobenzyl mercaptan (CAS: 878204-82-1) is a fluorinated thiol compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key building block in the synthesis of various biologically active molecules, including enzyme inhibitors, prodrugs, and radiopharmaceuticals. Recent studies have highlighted its potential in drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases.
One of the most notable applications of 2,6-difluorobenzyl mercaptan is its role in the synthesis of covalent inhibitors. Covalent inhibitors have become increasingly important in drug discovery due to their ability to form irreversible bonds with target proteins, leading to prolonged pharmacological effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,6-difluorobenzyl mercaptan as a key intermediate in the synthesis of covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. The study reported enhanced selectivity and potency of the inhibitors, paving the way for improved treatments for B-cell malignancies.
In addition to its role in covalent inhibition, 2,6-difluorobenzyl mercaptan has been explored in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that are metabolized into active drugs within the body, often improving bioavailability or reducing side effects. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of a novel prodrug for the treatment of tuberculosis, utilizing 2,6-difluorobenzyl mercaptan as a masking group for a thiol-containing antitubercular agent. The prodrug exhibited improved stability and targeted release properties, highlighting the compound's utility in drug delivery systems.
Another emerging application of 2,6-difluorobenzyl mercaptan is in the field of radiopharmaceuticals. The compound's fluorine atoms make it an attractive candidate for the development of positron emission tomography (PET) tracers. A 2024 study in the Journal of Nuclear Medicine reported the successful labeling of 2,6-difluorobenzyl mercaptan with fluorine-18, a radioisotope commonly used in PET imaging. The resulting tracer demonstrated high specificity for tumor-associated antigens, offering a promising tool for cancer diagnostics and monitoring.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 2,6-difluorobenzyl mercaptan due to its reactivity and potential toxicity. Recent advancements in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have addressed some of these challenges by improving yield and safety. A 2023 review in Organic Process Research & Development highlighted these innovations, emphasizing their potential to facilitate broader adoption of the compound in industrial and academic settings.
In conclusion, 2,6-difluorobenzyl mercaptan (CAS: 878204-82-1) continues to be a valuable tool in chemical biology and pharmaceutical research, with applications ranging from covalent inhibitors to prodrugs and radiopharmaceuticals. Ongoing research and technological advancements are expected to further expand its utility, making it a compound of enduring interest in the field. Future studies should focus on optimizing its synthetic routes and exploring novel therapeutic applications to fully realize its potential.
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